molecular formula C15H19N5O2S B2804059 N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide CAS No. 1421481-72-2

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide

Cat. No.: B2804059
CAS No.: 1421481-72-2
M. Wt: 333.41
InChI Key: LDQQAGXNUFRECZ-UHFFFAOYSA-N
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Description

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates both a phenylpiperazine group and a pyrimidine ring, which are common pharmacophores found in molecules with diverse biological activities . The piperazine scaffold is a privileged structure in pharmaceutical research, frequently utilized in the development of bioactive molecules . Similarly, the pyrimidine core is a key structural element in many compounds with documented research applications . The methanesulfonamide group is a functional group known to be present in various synthetic compounds explored for their potential biological properties . Researchers may investigate this compound as a potential building block for the synthesis of more complex molecules or as a candidate for screening in various biochemical assays. Its structure suggests potential for interaction with various enzymatic targets, similar to other sulfonamide-containing compounds that have been studied for activities such as antifungal action or kinase inhibition . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care and safety protocols.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2S/c1-23(21,22)18-13-11-16-15(17-12-13)20-9-7-19(8-10-20)14-5-3-2-4-6-14/h2-6,11-12,18H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDQQAGXNUFRECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=C(N=C1)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide typically involves multi-step organic reactionsThe final step involves the addition of the methanesulfonamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . The compound may also interact with other molecular pathways, depending on its specific application .

Comparison with Similar Compounds

Anti-Inflammatory Benzothieno[3,2-d]pyrimidin-4-one Derivatives

Key Compounds :

  • N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 1)
  • N-[2-[(2,4-difluorophenyl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (Compound 9)

Structural Similarities :

  • Core: Benzothieno[3,2-d]pyrimidin-4-one fused ring system.
  • Substituents : Methanesulfonamide at the 3-position and variable thio-linked groups at the 2-position.

Functional Differences :

  • Target Activity: These derivatives inhibit COX-2, iNOS, and ICAM-1 expression in inflamed cells, reducing prostaglandin E2 (PGE2) and interleukin-8 (IL-8) production .
  • Structural Divergence: The target compound lacks the benzothienopyrimidinone core and instead features a simpler pyrimidine ring with a phenylpiperazine group.

Table 1: Anti-Inflammatory Activity of Selected Derivatives

Compound Substituent at 2-Position COX-2 Inhibition PGE2 Reduction
1 1,3-dimethyl-2,4-dioxopyrimidine Yes Yes
9 2,4-difluorophenylthio Yes Yes
Target 4-Phenylpiperazin-1-YL Not Reported Not Reported

Protein Tyrosine Kinase Inhibitors with Pyrimidine-Methanesulfonamide Scaffolds

Key Compounds :

  • C-Chloro-N-[5-(2-{2-[methanesulfonyl-(4-methoxy-benzyl)amino]-pyrimidin-5-yl}-ethyl)-pyrimidin-2-yl]-methanesulfonamide (Compound 2.14)
  • N-[5-(2-{2-[Methanesulfonyl-(4-methoxy-benzyl)-amino]pyrimidin-5-yl}-ethyl)-pyrimidin-2-yl]-N-(4-methoxy-benzyl)-methanesulfonamide (Compound 2.7)

Structural Similarities :

  • Core : Dual pyrimidine rings connected via ethylene or alkyne linkers.
  • Substituents : Methanesulfonamide groups and aromatic moieties (e.g., 4-methoxy-benzyl).

Functional Differences :

  • Target Activity : These compounds are designed as protein tyrosine kinase inhibitors, with modifications enhancing solubility and binding affinity .
  • Structural Divergence : The target compound lacks the dual pyrimidine system and instead integrates a phenylpiperazine group, which may redirect activity toward G-protein-coupled receptors (GPCRs) rather than kinases.

Quinoline-Based Sulfonamide Derivatives

Key Compound :

  • N-(3-cyano-4-(5-(phénylsulfonamido)pyrimidin-2-ylamino)-7-(tétrahydrofuran-3-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide

Structural Similarities :

  • Substituents : Pyrimidine ring with sulfonamide and amine linkages.
  • Complexity: Quinoline core with additional heterocycles.

Functional Differences :

  • Target Activity : This derivative is part of a patent focused on kinase inhibition or anticancer activity, distinct from the anti-inflammatory or CNS-targeted effects of other analogs .

Table 2: Structural and Functional Comparison

Feature Target Compound Anti-Inflammatory Analogs Kinase Inhibitors
Core Structure Pyrimidine Benzothienopyrimidinone Dual pyrimidine/quinoline
Key Substituents 4-Phenylpiperazine, sulfonamide Thio-linked groups Methoxy-benzyl, chloro
Biological Target Potential GPCRs COX-2, iNOS Tyrosine kinases
Therapeutic Area CNS disorders (predicted) Inflammation Cancer, proliferative diseases

Biological Activity

N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]methanesulfonamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroscience and pharmacology. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a pyrimidine ring, a piperazine moiety, and a methanesulfonamide group. Its molecular formula is C16H20N4O2SC_{16}H_{20}N_4O_2S with a molecular weight of approximately 356.43 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions within biological systems.

1. Inhibition of Acetylcholinesterase (AChE)

One of the primary biological activities attributed to this compound is its ability to inhibit acetylcholinesterase (AChE). This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased cholinergic signaling. Such properties make this compound a candidate for treating neurodegenerative diseases like Alzheimer’s disease, where cholinergic dysfunction is prevalent.

2. Anticonvulsant Activity

Research has shown that derivatives of compounds containing the piperazine structure exhibit anticonvulsant properties. A study involving N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated significant efficacy in animal models of epilepsy, particularly in maximal electroshock (MES) tests. The results indicated that certain derivatives provided protection against seizures, suggesting a potential application in epilepsy treatment .

3. Interaction with Neurotransmitter Receptors

The structural components of this compound suggest potential interactions with various neurotransmitter receptors, including serotonin and dopamine receptors. Compounds with similar structures have been noted for their effects on mood disorders and anxiety, indicating that this compound may also possess anxiolytic or antidepressant properties .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Structural Feature Effect on Activity
Piperazine Moiety Enhances interaction with neurotransmitter receptors
Pyrimidine Ring Critical for AChE inhibition and anticonvulsant activity
Methanesulfonamide Group May improve solubility and bioavailability

The combination of these features allows for diverse interactions within biological systems, potentially leading to novel therapeutic applications.

Study 1: Anticonvulsant Efficacy

In a controlled study, various derivatives were synthesized and tested for their anticonvulsant activity using the MES model. The most promising derivative exhibited protective effects at doses of 100 mg/kg and 300 mg/kg, highlighting the importance of lipophilicity in determining efficacy .

Study 2: Neurotransmitter Modulation

Another study focused on the modulation of serotonin receptors by compounds structurally similar to this compound. Results indicated significant binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]methanesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Utilize nucleophilic substitution reactions to introduce the methanesulfonamide group to the pyrimidine core. Reaction optimization includes adjusting temperature (e.g., 80–100°C), solvent selection (e.g., DMF or THF), and stoichiometry of reagents (e.g., 1.2 equivalents of methanesulfonyl chloride). Purification via normal-phase chromatography with gradients (e.g., dichloromethane to ethyl acetate) improves yield and purity .
  • Key Challenge : Minimize byproducts from incomplete substitution or sulfonamide hydrolysis by controlling reaction time and moisture levels.

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Analytical Workflow :

  • 1H/13C NMR : Verify substitution patterns (e.g., pyrimidine protons at δ 8.2–9.1 ppm, piperazine protons at δ 2.4–3.1 ppm) .
  • LCMS : Assess purity (>98% at 215/254 nm) and molecular ion peaks (e.g., m/z = 472.1 [M+H]+ for analogs) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. What methods are recommended for assessing compound purity in early-stage research?

  • Techniques :

  • Reverse-phase HPLC : Use C18 columns with acetonitrile/water gradients.
  • Melting Point Analysis : Compare observed values (e.g., 82–85°C for analogs) to literature data .
    • Validation : Cross-check purity results between LCMS and NMR to resolve discrepancies (e.g., solvent residues) .

Q. How can researchers design initial biological screening assays for this compound?

  • Approach :

  • In vitro binding assays : Target receptors like serotonin/dopamine receptors due to the 4-phenylpiperazine moiety’s known affinity .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. How can computational modeling predict target interactions and guide structural modifications?

  • Protocol :

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like DNA polymerase or neurotransmitter receptors. Focus on sulfonamide and pyrimidine interactions (e.g., hydrogen bonding with active-site residues) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. What crystallographic techniques are suitable for resolving structural ambiguities?

  • Methods :

  • Single-crystal X-ray diffraction : Refine data with SHELXL (R-factor <0.05) to confirm bond lengths/angles (e.g., pyrimidine C–N = 1.33 Å) .
  • Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological properties?

  • Design :

  • Piperazine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) to enhance receptor binding .
  • Sulfonamide Bioisosteres : Replace methanesulfonamide with thiazole or triazole to improve metabolic stability .
    • Validation : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .

Q. How should researchers address contradictions in spectral or biological data?

  • Case Study : If NMR signals suggest impurities but LCMS shows >95% purity:

  • Hypothesis : Residual solvents or diastereomers may skew NMR.
  • Resolution : Re-purify via amine-functionalized chromatography (e.g., RediSep RF Gold) and reacquire spectra .

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